2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile

Beschreibung

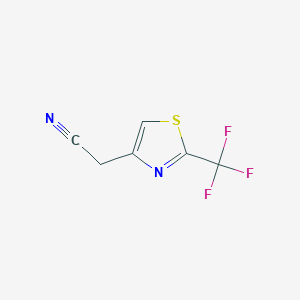

2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile is a fluorinated thiazole derivative characterized by a trifluoromethyl (-CF₃) group at position 2 and an acetonitrile (-CH₂CN) moiety at position 4 of the thiazole ring. This compound (CAS: 329978-21-4, molecular formula C₆H₃F₃N₂S) has a molecular weight of 192.16 g/mol and a calculated logP of 2.23, indicating moderate lipophilicity . The trifluoromethyl group enhances electronegativity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research.

Eigenschaften

IUPAC Name |

2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2S/c7-6(8,9)5-11-4(1-2-10)3-12-5/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYQYBCKESFZJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)C(F)(F)F)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301257962 | |

| Record name | 4-Thiazoleacetonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427195-13-8 | |

| Record name | 4-Thiazoleacetonitrile, 2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1427195-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazoleacetonitrile, 2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301257962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Hantzsch Thiazole Synthesis Adaptations

The classical Hantzsch method involves the condensation of α-haloketones with thiourea or thioamides to form thiazoles. For trifluoromethyl-substituted thiazoles, α-haloketones bearing trifluoromethyl groups are used.

- Step 1: Preparation of α-haloketone with trifluoromethyl substitution.

- Step 2: Condensation with thiourea or substituted thiourea derivatives to form the thiazole ring.

- Step 3: Introduction of the acetonitrile group via alkylation or substitution reactions at the 4-position.

This approach is supported by literature on thiazole synthesis where α-haloketones react with thioureas under mild conditions, often in ethanol or methanol, sometimes with triethylamine as a base.

Bromination and Cyanation Strategy

A more specific method involves:

- Bromination of a methyl ketone derivative of the thiazole ring at the 4-position.

- Subsequent nucleophilic substitution of the bromide with cyanide ion to install the acetonitrile group.

For example, bromination of 1-(4-methyl-2-(methylamino)thiazol-5-yl)ethanone followed by treatment with sodium cyanide yields the cyanomethyl derivative. However, the use of sodium cyanide requires strict safety precautions due to its toxicity.

Use of Enaminone Intermediates

Enaminone intermediates formed by reaction of thiazole derivatives with dimethylformamide dimethyl acetal (DMF-DMA) can be transformed into cyanomethyl derivatives by further functional group manipulation. This method allows for controlled introduction of the nitrile group.

Detailed Preparation Method from Literature and Patents

Patent WO2014132270A2 Process Insights

Although this patent primarily focuses on 2-(2-aminothiazol-4-yl) derivatives, the synthetic strategy can be adapted for trifluoromethyl-substituted analogs:

- Use of substituted α-haloketones bearing trifluoromethyl groups.

- Cyclization with thiourea derivatives to form the thiazole core.

- Functionalization of the 4-position with acetonitrile via nucleophilic substitution or alkylation.

The patent emphasizes solvent choice, reaction temperature control, and purification steps to optimize yield and purity.

Multi-step Organic Synthesis Approach

According to VulcanChem and EvitaChem product descriptions, the synthesis involves:

| Step | Reaction Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Formation of trifluoromethyl-substituted thiazole ring | α-haloketone + thiourea, reflux in ethanol or methanol | Classical Hantzsch-type reaction |

| 2 | Bromination at 4-position | Bromine or N-bromosuccinimide (NBS), controlled temperature | Selective bromination to activate for substitution |

| 3 | Cyanide substitution | Sodium cyanide or equivalent cyanide source, polar aprotic solvent | Toxic reagent, requires safety measures |

| 4 | Purification | Chromatography or recrystallization | To isolate pure 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile |

This sequence is consistent with known synthetic pathways for related compounds.

Comparative Data Table of Preparation Methods

| Method | Key Steps | Advantages | Disadvantages | Yield Range | Safety Notes |

|---|---|---|---|---|---|

| Hantzsch Condensation + Alkylation | α-Haloketone + thiourea → thiazole → alkylation with cyanomethyl reagent | Straightforward, well-established | Multi-step, requires purified intermediates | Moderate to high | Moderate safety risks |

| Bromination + Cyanide Substitution | Bromination of methylthiazole → cyanide substitution | Direct installation of nitrile | Use of toxic cyanide, handling issues | Moderate | High toxicity, requires precautions |

| Enaminone Intermediate Route | Formation of enaminone → fluorination/bromination → cyanation | Allows functional group manipulation | More complex, multiple steps | Moderate | Requires careful reagent handling |

Research Findings and Recommendations

- The use of α,α-dibromoketones as precursors in Hantzsch-type synthesis improves regioselectivity and yield of thiazole derivatives.

- Avoidance of sodium cyanide is preferred; alternative cyanide sources or masked cyanide equivalents can be explored for safer synthesis.

- Reaction conditions such as solvent, temperature, and reaction time critically influence product purity and yield.

- Purification often requires chromatographic techniques due to the presence of side products from bromination and cyanation steps.

- Recent advances include microwave-assisted cyclization and greener solvents to improve efficiency and reduce environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols are employed.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile serves as a versatile building block for the preparation of more complex organic molecules. It can participate in various reactions such as:

- Oxidation: Leading to the formation of sulfoxides and sulfones.

- Reduction: Resulting in amines.

- Substitution Reactions: Producing various thiazole derivatives.

These reactions are essential for developing new materials and compounds with tailored properties.

Biology

The biological applications of this compound are significant:

- Antimicrobial Properties: Studies have indicated potential efficacy against various microorganisms, suggesting its use in developing new antimicrobial agents.

- Antifungal Activity: The compound has been investigated for its antifungal properties, contributing to the search for effective treatments against fungal infections .

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of several thiazole derivatives, including those related to this compound. Results showed promising activity against resistant strains of bacteria, indicating its potential as a scaffold for drug development .

Medicine

In the medical field, this compound is being explored for:

- Anti-inflammatory Properties: Research indicates that this compound may inhibit inflammatory pathways, making it a candidate for anti-inflammatory drugs.

- Anticancer Activity: Preliminary studies suggest that it may exhibit cytotoxic effects on cancer cells, warranting further investigation into its mechanism of action and therapeutic potential .

Case Study: Anticancer Research

A study focused on synthesizing derivatives of thiazole compounds demonstrated significant cytotoxicity against human cancer cell lines. The results highlighted the importance of structural modifications in enhancing anticancer activity .

Industry

The compound's applications extend to industrial uses:

- Agrochemicals: It is utilized in developing agrochemical products aimed at pest control and crop protection due to its biological activity.

- Dyes and Pigments: Its unique chemical structure allows for applications in dye synthesis, contributing to the colorant industry.

Table 1: Summary of Biological Activities

Table 2: Synthetic Applications

| Reaction Type | Products Generated | Applications |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Organic synthesis |

| Reduction | Amines | Pharmaceutical intermediates |

| Substitution | Various thiazole derivatives | Drug development |

Wirkmechanismus

The mechanism of action of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Comparisons

The table below compares key structural and physicochemical properties of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile with related thiazole-acetonitrile derivatives:

*Estimated based on structural analogs.

Key Observations :

- Electron-Withdrawing Effects : The -CF₃ group in the target compound increases electron deficiency at the thiazole ring compared to methylphenyl (MePh) or methoxyphenyl (MeOPh) substituents, influencing reactivity in cross-coupling reactions .

- Lipophilicity : The trifluoromethyl analog exhibits lower logP than adamantane-substituted derivatives, suggesting better aqueous solubility, which is critical for drug delivery .

- Steric Effects : Bulky substituents like adamantane reduce synthetic yields (e.g., 85% for adamantane derivatives vs. 93% for simpler analogs ).

Biologische Aktivität

2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile is a compound featuring a thiazole moiety, which has garnered attention due to its diverse biological activities. Thiazole derivatives are known for their pharmacological properties, including antimicrobial, anticonvulsant, and anticancer effects. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a trifluoromethyl group attached to a thiazole ring, contributing to its unique chemical properties. The presence of the acetonitrile functional group further enhances its reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that thiazole derivatives possess significant antimicrobial properties. For instance, compounds with similar thiazole structures have demonstrated efficacy against various bacterial strains. The trifluoromethyl substitution may enhance lipophilicity, facilitating membrane penetration and increasing antimicrobial potency.

2. Anticonvulsant Properties

Thiazole compounds have been explored for their anticonvulsant activity. In particular, studies on related thiazole derivatives indicate that modifications at specific positions can dramatically influence their efficacy in seizure models. The SAR analysis suggests that electron-withdrawing groups like trifluoromethyl enhance the anticonvulsant effects by stabilizing the molecular structure necessary for receptor interaction.

3. Anticancer Activity

Several thiazole derivatives have shown promising anticancer activity. For example, compounds similar to this compound have been evaluated in vitro against various cancer cell lines, demonstrating significant cytotoxicity. The presence of the thiazole ring is crucial for this activity, as it interacts with cellular targets involved in proliferation and apoptosis.

Case Studies and Research Findings

A review of literature reveals several key studies focusing on the biological activity of thiazole derivatives:

The mechanism by which this compound exerts its biological effects is likely multifaceted:

- Antimicrobial : It may disrupt bacterial cell membranes or inhibit essential enzymes.

- Anticonvulsant : Interaction with neurotransmitter receptors (e.g., GABA receptors) may modulate excitatory signals in the brain.

- Anticancer : It could induce apoptosis through pathways involving caspases or inhibit key proteins regulating cell cycle progression.

Q & A

Q. What are the common synthetic routes for 2-(2-(Trifluoromethyl)thiazol-4-yl)acetonitrile?

The synthesis typically involves multi-step coupling reactions. For example, thiazole ring formation can be achieved via cyclization of thiourea derivatives with α-halo ketones. In one protocol, acetonitrile intermediates are functionalized using trifluoromethyl-containing aryl halides under palladium-catalyzed cross-coupling conditions. Purification often employs reverse-phase chromatography (acetonitrile/water gradients) to isolate the target compound .

Q. How is the compound purified after synthesis?

Reverse-phase C18 column chromatography is widely used, with mobile phases combining acetonitrile and water (e.g., 70:30 to 90:10 v/v). This method effectively separates polar byproducts, achieving >90% purity .

Q. What spectroscopic and chromatographic methods are used for characterization?

- LCMS : Confirms molecular weight (e.g., m/z 185.15 for the parent ion) and detects impurities .

- HPLC : Retention time analysis (e.g., 1.08 minutes under SQD-FA05 conditions with a C18 column) ensures purity .

- NMR : ¹H/¹³C NMR resolves structural features, such as the trifluoromethyl group (δ ~110–120 ppm in ¹⁹F NMR) and thiazole protons (δ 7.5–8.5 ppm) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

Key factors include:

- Catalyst selection : Cesium carbonate (Cs₂CO₃) improves nucleophilic substitution efficiency in acetonitrile-based reactions .

- Temperature control : Stirring at 50–70°C enhances reaction kinetics without decomposition .

- Solvent systems : Tetrahydrofuran (THF) or acetonitrile increases solubility of intermediates .

Reported yields range from 83% to 90% under optimized conditions .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies often arise from:

Q. What structure-activity relationships (SAR) are observed in biological studies?

Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) on the thiazole ring exhibit enhanced bioactivity. For example:

| Substituent | Anti-Proliferative IC₅₀ (μM) |

|---|---|

| 3,4,5-Trimethoxyphenyl | 0.12–0.45 |

| 4-Trifluoromethylphenyl | 0.18–0.60 |

| The propoxyphenyl analog showed the highest selectivity (SI >10) in MTT assays . |

Q. What challenges arise in chromatographic analysis due to structural features?

- Hydrophobicity : The trifluoromethyl group necessitates high acetonitrile content (≥80%) in mobile phases to reduce retention time .

- Acidic protons : Thiazole NH groups may cause peak tailing; adding 0.1% formic acid improves resolution .

Q. How can stability issues during storage be mitigated?

- Storage conditions : Keep at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group.

- Lyophilization : Freeze-drying in acetonitrile/water mixtures enhances long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.